molecular formula C17H13Br2ClN4 B10899163 2,4-Di(4-bromoanilino)-5-chloro-6-methylpyrimidine

2,4-Di(4-bromoanilino)-5-chloro-6-methylpyrimidine

Cat. No.: B10899163
M. Wt: 468.6 g/mol
InChI Key: XCLQLUZCNLKXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE: is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with bromine, chlorine, and methyl groups, making it a unique molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-5-methylpyrimidine.

    Substitution Reactions: The bromine and aniline groups are introduced through nucleophilic substitution reactions. For instance, 4-bromoaniline can be reacted with the pyrimidine core under controlled conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE: has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-BROMOANILINO)-5-CHLORO-6-METHYL-4-PYRIMIDINYL]-N-(4-BROMOPHENYL)AMINE: stands out due to its specific substitution pattern on the pyrimidine core, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H13Br2ClN4

Molecular Weight

468.6 g/mol

IUPAC Name

2-N,4-N-bis(4-bromophenyl)-5-chloro-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C17H13Br2ClN4/c1-10-15(20)16(22-13-6-2-11(18)3-7-13)24-17(21-10)23-14-8-4-12(19)5-9-14/h2-9H,1H3,(H2,21,22,23,24)

InChI Key

XCLQLUZCNLKXGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.